6-Fluoro-2-methyl-3-nitroaniline
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Overview
Description
6-Fluoro-2-methyl-3-nitroaniline is an aromatic amine with the molecular formula C7H7FN2O2 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline ring
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2-methyl-3-nitroaniline is dihydroorotate dehydrogenase , an enzyme involved in the de novo pyrimidine biosynthesis pathway . This enzyme plays a crucial role in the synthesis of uridine monophosphate (UMP), a precursor for the synthesis of RNA and DNA .
Mode of Action
This compound interacts with its target, dihydroorotate dehydrogenase, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of UMP .
Biochemical Pathways
The inhibition of dihydroorotate dehydrogenase by this compound affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential for RNA and DNA synthesis . The inhibition of this pathway leads to a decrease in the intracellular pools of uridine 5’-triphosphate and cytidine 5’-triphosphate .
Result of Action
The result of the action of this compound is a significant decrease in the intracellular pools of uridine 5’-triphosphate and cytidine 5’-triphosphate . This leads to a depletion of critical precursors for RNA and DNA synthesis , which can have profound effects on cellular functions, including cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-3-nitroaniline typically involves the nitration of 2-fluoro-6-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 6-Fluoro-2-methyl-3-aminoaniline.
Substitution: 6-Methoxy-2-methyl-3-nitroaniline.
Oxidation: 6-Fluoro-2-carboxy-3-nitroaniline.
Scientific Research Applications
6-Fluoro-2-methyl-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Fluoro-4-methyl-3-nitroaniline
- 6-Fluoro-2-methyl-4-nitroaniline
- 2-Fluoro-3-methyl-4-nitroaniline
Comparison: 6-Fluoro-2-methyl-3-nitroaniline is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific uses in research and industry .
Properties
IUPAC Name |
6-fluoro-2-methyl-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPALQLYSLKWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153894-55-4 |
Source
|
Record name | 6-fluoro-2-methyl-3-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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